Tetrahydroaldosterone

Description

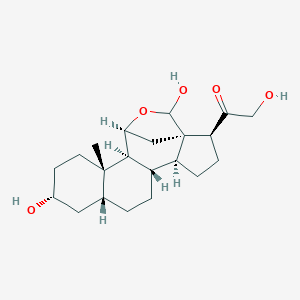

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYOKPHRJVBQO-FPXQBPFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928807 | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13489-75-3 | |

| Record name | Tetrahydroaldosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13489-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Tetrahydroaldosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroaldosterone, the principal metabolite of aldosterone (B195564), represents a key analyte in the study of mineralocorticoid metabolism and the diagnosis of related disorders. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailing the seminal experimental protocols that first identified this crucial steroid metabolite. Furthermore, it presents modern analytical techniques, quantitative data on its physiological and pathophysiological concentrations, and an exploration of its biological activity and signaling pathways. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals in drug development, offering insights into the foundational methodologies and contemporary understanding of this compound.

Introduction

Aldosterone, the primary mineralocorticoid in humans, plays a critical role in regulating electrolyte and water balance, thereby influencing blood pressure.[1] Its metabolism is a crucial aspect of its overall physiological function and a key area of investigation in hypertensive disorders. The liver is the primary site of aldosterone metabolism, where it is converted to several metabolites, the most abundant being 3α,5β-tetrahydroaldosterone.[2] This metabolite, along with others, is then conjugated with glucuronic acid to facilitate its excretion in the urine.[3] The quantification of urinary this compound provides an integrated measure of daily aldosterone production and is considered a reliable marker for the diagnosis of primary aldosteronism.[4][5]

The journey to understanding the significance of this compound began with the initial efforts to isolate and characterize the biologically active components of adrenal extracts. Early investigators recognized that a significant amount of salt-retaining activity resided in the "amorphous fraction" that resisted crystallization.[2] The development of paper chromatography in the mid-20th century was a pivotal technological advancement that enabled the separation and identification of individual steroid hormones and their metabolites from complex biological mixtures, ultimately leading to the discovery of this compound.[6][7]

This guide will delve into the technical details of these early discoveries, providing a reconstructed experimental protocol based on the methods of the time. It will then present a summary of quantitative data, modern analytical workflows, and the current understanding of this compound's biological signaling, offering a comprehensive resource for the scientific community.

Data Presentation: Quantitative Analysis of Aldosterone and its Metabolites

The following tables summarize key quantitative data related to aldosterone and its primary metabolite, this compound.

Table 1: Physicochemical Properties of Aldosterone and this compound

| Property | Aldosterone | 3α,5β-Tetrahydroaldosterone |

| Chemical Formula | C21H28O5 | C21H32O5 |

| Molar Mass | 360.44 g/mol | 364.48 g/mol |

| Melting Point | 166.5 °C[8] | Not available |

| Water Solubility | 51.2 mg/L (at 37 °C)[8] | Not available |

| LogP | 1.08[8] | Not available |

Table 2: Urinary Excretion of Aldosterone Metabolites

| Metabolite | Percentage of Secreted Aldosterone | Reference |

| 3α,5β-Tetrahydroaldosterone | 30-50% | [2] |

| Aldosterone-18-glucuronide | ~10% | [4] |

| Free Aldosterone | <5% | [4] |

| Kelly M1 metabolite | Variable | [9] |

Table 3: Diagnostic Utility of this compound in Primary Aldosteronism

| Parameter | Sensitivity | Specificity | Reference |

| Urinary this compound | 96% | 95% | [10] |

| Plasma Aldosterone | 89% | 85-91% | [10] |

| Plasma Aldosterone/Renin Ratio (PARR) | 85% | 85-91% | [10] |

| Urinary Aldosterone-18-glucuronide | 71% | 85-91% | [10] |

Table 4: Comparative Binding Affinity and Mineralocorticoid Activity of Aldosterone Metabolites

| Compound | Relative Binding Affinity to Mineralocorticoid Receptor (Aldosterone = 100%) | Relative Mineralocorticoid Activity (Aldosterone = 100%) | Reference |

| Aldosterone | 100% | 100% | [11][12] |

| Cortisol | ~100% | ~0.3% | [11] |

| Deoxycorticosterone (DOC) | ~100% | ~2.5-10% | [11] |

| 5α-Dihydroaldosterone | 18.9% | 7-17% | [7] |

| 3β,5α-Tetrahydroaldosterone | 1.26% | 0.1-0.4% | [7] |

| 3α,5β-Tetrahydroaldosterone | Negligible | ~1% | [7] |

| 3β,5β-Tetrahydroaldosterone | 0.05% | 0.15% | [7] |

Experimental Protocols

Reconstructed Protocol for the Original Discovery and Isolation of this compound (circa 1950s-1960s)

This protocol is a synthesis of the methods described by pioneers in steroid chromatography, such as Bush, Neher, and Wettstein, and represents a plausible workflow for the initial isolation of this compound from urine.

Objective: To isolate and identify the major, non-conjugated metabolite of aldosterone from human urine.

Materials:

-

24-hour urine collection from a subject administered a high dose of aldosterone.

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Benzene

-

Propylene (B89431) glycol

-

Whatman No. 1 filter paper

-

Chromatography tanks

-

UV lamp

-

Tetrazolium blue reagent

-

β-glucuronidase (from bovine liver or Patella vulgata)[13][14]

-

Phosphate buffer (pH 6.5)

Procedure:

-

Urine Collection and Hydrolysis:

-

Extraction of Steroids:

-

Paper Chromatography (Two-Dimensional Separation):

-

First Dimension (Bush A System):

-

Prepare chromatography paper by impregnating it with a stationary phase of 40% aqueous methanol.[6][7]

-

Dissolve the dried urine extract in a small volume of ethanol and apply it to a corner of the paper.

-

Develop the chromatogram in a tank equilibrated with a mobile phase of benzene.

-

Allow the solvent front to travel most of the length of the paper.

-

Remove the paper and dry it thoroughly in a fume hood.

-

-

Second Dimension (Zaffaroni System):

-

Turn the dried chromatogram 90 degrees.

-

Impregnate the paper with a stationary phase of propylene glycol.[17]

-

Develop the chromatogram in a tank equilibrated with a mobile phase of toluene (B28343) or a benzene/cyclohexane mixture.[17]

-

Remove the paper and dry it.

-

-

-

Visualization and Elution:

-

Visualize the separated steroids by exposing the chromatogram to a UV lamp (for compounds with a Δ4-3-keto group) and then spraying with tetrazolium blue reagent, which reacts with the α-ketol side chain of corticosteroids to produce a colored spot.

-

Identify the major metabolite spot that is distinct from the aldosterone standard.

-

Cut out the identified spot.

-

Elute the steroid from the paper by soaking the paper fragment in methanol.

-

Evaporate the methanol to obtain the purified this compound.

-

-

Characterization:

-

Perform further characterization using techniques available at the time, such as melting point determination, infrared spectroscopy, and microchemical reactions to confirm the structure.

-

Modern Protocol for the Quantification of Urinary this compound by LC-MS/MS

This protocol represents a typical modern workflow for the accurate and sensitive quantification of this compound in a clinical or research setting.

Objective: To quantify the concentration of 3α,5β-tetrahydroaldosterone in a 24-hour urine sample.

Materials:

-

24-hour urine collection.

-

Deuterated this compound internal standard (d4-THA).

-

β-glucuronidase (from E. coli or abalone).[18]

-

Acetate (B1210297) buffer (pH 5.0).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Methanol, HPLC grade.

-

Acetonitrile, HPLC grade.

-

Formic acid, LC-MS grade.

-

Ultrapure water.

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Thaw the 24-hour urine sample and mix thoroughly.

-

Pipette an aliquot (e.g., 1 mL) into a glass tube.

-

Add the deuterated internal standard (d4-THA).

-

Add acetate buffer and β-glucuronidase.

-

Incubate at 55-65°C for 1-3 hours to deconjugate the this compound glucuronide.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the this compound with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase (e.g., a mixture of water, methanol, and formic acid).

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a C18 reverse-phase column with a gradient elution.

-

Detect and quantify the native this compound and the deuterated internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the urine sample by comparing this ratio to a standard curve generated from samples with known concentrations.

-

Express the final result as micrograms or nanomoles of this compound per 24 hours.

-

Mandatory Visualizations

Signaling Pathways

Caption: Aldosterone metabolism and hypothesized signaling pathway of this compound.

Experimental Workflows

Caption: Reconstructed workflow for the original isolation of this compound.

Caption: Modern workflow for the quantification of urinary this compound.

Conclusion

The discovery and isolation of this compound marked a significant milestone in our understanding of steroid hormone metabolism. The pioneering work, reliant on meticulous extraction and innovative chromatographic techniques, laid the groundwork for the development of modern, highly sensitive analytical methods. Today, the quantification of urinary this compound is an indispensable tool in the diagnosis and management of primary aldosteronism and other conditions of mineralocorticoid excess.

While the biological activity of this compound is considerably weaker than its parent hormone, emerging evidence suggests potential non-genomic signaling pathways that may contribute to its physiological effects. Further research into these mechanisms, facilitated by the advanced analytical techniques now available, will undoubtedly continue to refine our understanding of the complex interplay of aldosterone and its metabolites in health and disease. This guide has provided a comprehensive overview of the historical context, experimental methodologies, and current knowledge, serving as a valuable resource for the scientific community engaged in this important area of research.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Equivalent affinity of aldosterone and corticosterone for type I receptors in kidney and hippocampus: direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary excretion of aldosterone metabolite Kelly-M1 in patients with adrenal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3alpha,5beta-Tetrahydroaldosterone | CAS 13489-75-3 | IsoSciences | Biomol.com [biomol.com]

- 11. mdpi.com [mdpi.com]

- 12. Relationships of the molecular structure of aldosterone derivatives with their binding affinity for mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. The activation of the G protein-coupled estrogen receptor (GPER) prevents and regresses cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. amchro.com [amchro.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Tetrahydroaldosterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroaldosterone (THA) is a principal metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating sodium and potassium balance, and consequently, blood pressure. The quantification of urinary this compound is a critical tool in the diagnosis of primary aldosteronism, a common cause of secondary hypertension.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and the physicochemical and biological properties of this compound. Detailed experimental protocols and data are presented to support further research and drug development endeavors.

Chemical Structure and Stereoisomerism

This compound is a steroid derivative characterized by the reduction of the A-ring of the aldosterone molecule. This reduction results in the formation of several stereoisomers, with the most abundant and physiologically significant being 3α,5β-tetrahydroaldosterone .[2][3]

The core structure of this compound is a pregnane (B1235032) skeleton, featuring a lactone ring between C-11 and C-18, a hydroxyl group at C-21, and a ketone at C-20. The stereochemistry at the C-3 and C-5 positions distinguishes the different isomers. The 3α,5β configuration denotes that the hydroxyl group at C-3 is in the alpha orientation (below the plane of the ring) and the hydrogen atom at C-5 is in the beta orientation (above the plane of the ring).

Other stereoisomers, such as 3α,5α-tetrahydroaldosterone, are also formed but in smaller quantities.[4] The specific stereoisomer is crucial as it dictates the molecule's biological activity and receptor binding affinity.

A logical diagram illustrating the relationship between aldosterone and its primary metabolite is presented below.

References

- 1. Intracellular signaling pathways confer specificity of transactivation by mineralocorticoid and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 3. This compound Reference Standard|RUO [benchchem.com]

- 4. Enzymatic synthesis of 3H-labeled Ring-A reduced metabolites of aldosterone and their separation by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Tetrahydroaldosterone from Aldosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthesis of tetrahydroaldosterone from aldosterone (B195564), focusing on the core biochemical processes, experimental methodologies, and quantitative analysis. This document is intended to provide a comprehensive resource for professionals in steroid biochemistry and drug development.

Introduction

Aldosterone, a potent mineralocorticoid, plays a crucial role in regulating blood pressure and electrolyte balance. Its metabolic inactivation is a critical process for maintaining homeostasis. The primary route of aldosterone metabolism occurs in the liver, leading to the formation of several reduced metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant. This conversion is a key step in the eventual glucuronidation and renal excretion of aldosterone. Understanding the biosynthesis of this compound is essential for elucidating the pharmacokinetics of aldosterone and for the development of novel therapeutics targeting mineralocorticoid receptor pathways.

The Biosynthetic Pathway

The conversion of aldosterone to this compound is a two-step enzymatic process primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus.

The key enzymes involved in this transformation are:

-

5α-Reductase (SRD5A): This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of the A-ring of aldosterone, forming 5α-dihydroaldosterone. There are three known isozymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes.[1]

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD): Following the initial reduction by 5α-reductase, 3α-HSD reduces the 3-keto group of 5α-dihydroaldosterone to a 3α-hydroxyl group, yielding 3α,5α-tetrahydroaldosterone. Similarly, 5β-reduced metabolites are also formed, with 3α,5β-tetrahydroaldosterone being the major metabolite.[2][3]

The resulting this compound metabolites are then typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase their water solubility for excretion in the urine.[2]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of aldosterone to this compound.

Caption: Enzymatic conversion of aldosterone to this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis.

Kinetic Parameters of 5α-Reductase

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg protein/5 min) | Reference |

| Aldosterone | Rat Liver Microsomes | 160 | 12.2 | [4] |

Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase

Note: Direct kinetic data for 3α-HSD with dihydroaldosterone is limited. The following data for other steroid substrates provides an estimation of its activity.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| 5α-Dihydrotestosterone | Human Liver Microsomes | 1.5 | 2.8 | [3] |

| 5α-Androstane-3,17-dione | Human Liver Microsomes | 1.2 | 3.1 | [3] |

Experimental Protocols

This section provides detailed methodologies for the in vitro biosynthesis, extraction, and quantification of this compound.

In Vitro Biosynthesis of this compound using Liver Microsomes

This protocol describes the conversion of aldosterone to this compound using a liver microsomal fraction.

Materials:

-

Rat liver microsomes (commercially available or prepared by differential centrifugation)

-

Aldosterone

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Ethyl acetate (B1210297) (for extraction)

-

Nitrogen gas supply for evaporation

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to a final volume of 500 µL)

-

Rat liver microsomes (final concentration 0.5-1.0 mg/mL)

-

NADPH regenerating system (follow manufacturer's instructions for final concentrations)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add aldosterone to the reaction mixture to a final concentration of 20-200 µM.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the Reaction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 1 minute to extract the steroids into the organic phase. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature or in a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol (B129727) or mobile phase for LC-MS).

Solid-Phase Extraction (SPE) for this compound

This protocol details the purification of this compound from the in vitro reaction mixture or biological samples using a C18 SPE cartridge.

Materials:

-

C18 SPE cartridge

-

Vacuum manifold

-

Methanol

-

Deionized water

-

Ethyl acetate

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: Load the reconstituted sample (from the in vitro reaction) or a pre-treated biological sample onto the conditioned cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove polar impurities.

-

Wash the cartridge with 1 mL of hexane to remove non-polar lipids.

-

-

Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of steroids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) need to be determined and optimized.

Data Analysis:

-

Quantification is achieved by constructing a calibration curve using known concentrations of a this compound standard and an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the in vitro biosynthesis experiment and the analytical quantification process.

In Vitro Biosynthesis Workflow

Caption: Workflow for the in vitro biosynthesis of this compound.

Analytical Quantification Workflow

Caption: Workflow for the analytical quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of this compound from aldosterone, including the core biochemical pathway, quantitative enzymatic data, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of steroid biochemistry, endocrinology, and drug development, facilitating further investigation into aldosterone metabolism and its physiological and pathological implications.

References

- 1. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. m.youtube.com [m.youtube.com]

The Pivotal Role of 5β-Reductase in Tetrahydroaldosterone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone (B195564), the principal mineralocorticoid in humans, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Its metabolic inactivation is therefore a critical physiological process. The primary route of aldosterone metabolism occurs in the liver, leading to the formation of various reduced metabolites, the most abundant of which is 3α,5β-tetrahydroaldosterone.[3] This conversion pathway is initiated by the enzyme 5β-reductase (also known as aldo-keto reductase 1D1 or AKR1D1), which catalyzes the first and rate-limiting step.[4][5][6][7] A comprehensive understanding of the kinetics and mechanisms of this enzymatic reaction is essential for researchers in endocrinology, pharmacology, and drug development, particularly for the development of novel therapeutics targeting steroid hormone metabolism.

This technical guide provides an in-depth overview of the role of 5β-reductase in the formation of tetrahydroaldosterone. It details the biochemical pathway, presents quantitative kinetic data, outlines experimental protocols for assessing enzyme activity, and provides visualizations of the key processes.

Biochemical Pathway of this compound Formation

The conversion of aldosterone to its inactive metabolite, 3α,5β-tetrahydroaldosterone, is a two-step process primarily occurring in the liver.

-

5β-Reduction of Aldosterone: The initial and irreversible step is the reduction of the C4-C5 double bond of the A-ring of aldosterone, catalyzed by 5β-reductase (AKR1D1). This reaction is stereospecific, yielding a cis-configuration of the A/B rings and forming 5β-dihydroaldosterone.[4][8] This enzymatic reaction requires the cofactor NADPH.[8] AKR1D1 is the sole enzyme responsible for all 5β-reduction of steroids in humans.[4][5]

-

3α-Hydroxylation of 5β-Dihydroaldosterone: The intermediate, 5β-dihydroaldosterone, is then further reduced at the C3 position by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are members of the aldo-keto reductase 1C (AKR1C) subfamily. This reaction converts the 3-keto group to a 3α-hydroxyl group, resulting in the final product, 3α,5β-tetrahydroaldosterone.[6][7]

The resulting this compound is then typically conjugated with glucuronic acid to increase its water solubility and facilitate its excretion in the urine.[3] The measurement of urinary 3α,5β-tetrahydroaldosterone is considered a reliable biomarker for the total daily production of aldosterone and is utilized in the diagnosis of conditions such as primary aldosteronism.[3][9][10]

Signaling Pathway of this compound Formation

Caption: Metabolic conversion of aldosterone to this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions in the this compound formation pathway is described by their kinetic parameters.

Kinetics of 5β-Reductase (AKR1D1)

AKR1D1 exhibits broad substrate specificity, acting on various Δ4-3-ketosteroids.[11] The kinetic parameters for the reduction of several steroid substrates by human AKR1D1 are summarized in the table below. Aldosterone is a "fast" substrate for AKR1D1, with a relatively high turnover rate (kcat).[11]

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

| Aldosterone | 9.0 | 2.5 | 3.6 |

| Cortisone | 11.2 | 15.1 | 0.74 |

| Testosterone (B1683101) | 8.4 | 2.7 | 3.11 |

| Corticosterone | 1.9 | 2.2 | 0.86 |

| Cortisol | 2.7 | 13.1 | 0.21 |

| Progesterone (B1679170) | 11.7 | 2.0 | 5.85 |

| Table 1: Steady-state kinetic parameters of human 5β-reductase (AKR1D1) for various steroid substrates. Data compiled from UniProt and related studies.[12] |

Kinetics of 3α-Hydroxysteroid Dehydrogenases (AKR1C Enzymes)

| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

| AKR1C1 | 5β-DHT | 1.5 ± 0.1 | 1.4 ± 0.2 | 1.1 |

| AKR1C2 | 5β-DHT | 14.8 ± 0.8 | 0.9 ± 0.2 | 16.4 |

| AKR1C4 | 5β-DHT | 24.3 ± 0.5 | 1.0 ± 0.1 | 24.3 |

| AKR1C1 | 5β-pregnane-3,20-dione | 11.0 ± 0.2 | 0.9 ± 0.1 | 12.2 |

| AKR1C2 | 5β-pregnane-3,20-dione | 11.0 ± 0.3 | 0.6 ± 0.1 | 18.3 |

| AKR1C4 | 5β-pregnane-3,20-dione | 12.0 ± 0.4 | 0.5 ± 0.1 | 24.0 |

| Table 2: Steady-state kinetic parameters for the reduction of 5β-dihydrotestosterone (5β-DHT) and 5β-pregnane-3,20-dione by human AKR1C isoforms.[3] These substrates serve as surrogates for 5β-dihydroaldosterone. |

Experimental Protocols

Expression and Purification of Recombinant Human 5β-Reductase (AKR1D1)

A detailed protocol for obtaining purified AKR1D1 is crucial for in vitro studies. A common method involves the expression of a His-tagged recombinant protein in E. coli.[8]

1. Gene Cloning and Vector Preparation:

- The cDNA for human AKR1D1 is obtained by reverse transcription of human liver polyA(+) RNA.

- The AKR1D1 coding sequence is amplified by PCR using primers that introduce restriction sites for cloning into an expression vector (e.g., pET16b), which adds an N-terminal His-tag.

- The resulting construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- A single colony of transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated for an additional 4-24 hours at a lower temperature (e.g., 25°C) to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

- The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.

- Cells are lysed by sonication on ice.

- The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the soluble His-tagged AKR1D1 is collected.

- The supernatant is loaded onto a Ni-Sepharose affinity chromatography column.

- The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

- The His-tagged AKR1D1 is eluted from the column using a buffer with a high concentration of imidazole.

- The purity of the eluted protein is assessed by SDS-PAGE.

Experimental Workflow for AKR1D1 Purification

Caption: A typical workflow for the expression and purification of recombinant AKR1D1.

In Vitro 5β-Reductase (AKR1D1) Activity Assay

The enzymatic activity of purified AKR1D1 can be determined using various methods, including radiometric and fluorometric assays.

Fluorometric Assay (Continuous):

This assay continuously monitors the consumption of NADPH by measuring the decrease in its fluorescence.

-

Reagents:

-

Purified recombinant human AKR1D1

-

Aldosterone (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.0)

-

Acetonitrile (B52724) (to dissolve the steroid substrate)

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer, a specific concentration of NADPH (e.g., 15 µM), and the desired concentration of aldosterone (e.g., 10 µM). The final concentration of acetonitrile should be kept low (e.g., 4%) to avoid enzyme denaturation.

-

Initiate the reaction by adding a known amount of purified AKR1D1 (e.g., 0.05-0.1 µM).

-

Immediately monitor the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm at 37°C using a spectrofluorometer.[14]

-

The initial reaction velocity is calculated from the linear portion of the fluorescence decay curve.

-

To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of aldosterone while keeping the NADPH concentration constant and saturating.

-

Radiometric Assay (Discontinuous):

This assay uses a radiolabeled substrate to quantify product formation over time.

-

Reagents:

-

Purified recombinant human AKR1D1

-

[4-¹⁴C]-Aldosterone (radiolabeled substrate)

-

Unlabeled aldosterone

-

NADPH

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.0)

-

Ethyl acetate (B1210297) (for extraction)

-

Thin-layer chromatography (TLC) plate

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, NADPH (e.g., 200 µM), a mixture of [4-¹⁴C]-aldosterone and unlabeled aldosterone.

-

Initiate the reaction by adding the purified enzyme and incubate at 37°C.

-

At specific time points, stop the reaction by adding ice-cold ethyl acetate to extract the steroids.

-

Separate the substrate (aldosterone) from the product (5β-dihydroaldosterone) using TLC.

-

Quantify the amount of radiolabeled product formed using a scintillation counter or phosphorimager.

-

The reaction rate is calculated from the amount of product formed over time.

-

Quantification of this compound in Biological Samples

The end-product of the pathway, this compound, is often measured in urine to assess aldosterone production. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this quantification due to its high specificity and sensitivity.[15]

LC-MS/MS Protocol for Urinary this compound:

-

Sample Preparation:

-

Enzymatic Hydrolysis: Since this compound is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is required to release the free steroid. Urine samples are incubated with β-glucuronidase/arylsulfatase.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to SPE for cleanup and concentration of the steroid. A C18 SPE cartridge is commonly used.

-

Elution and Reconstitution: The steroid is eluted from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or ethyl acetate), which is then evaporated to dryness. The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) fluoride, is used to separate this compound from other urinary components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored for quantification.

-

Experimental Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound in urine.

Conclusion

5β-reductase (AKR1D1) is the indispensable enzyme that initiates the metabolic inactivation of aldosterone to 3α,5β-tetrahydroaldosterone. Its kinetic properties and central role in this pathway make it a subject of significant interest in understanding aldosterone homeostasis and in the development of diagnostics and therapeutics for aldosterone-related disorders. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the field of steroid metabolism and drug development, enabling further investigation into the intricate regulation of this vital physiological process.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid 5β-reductase (AKR1D1): Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepatic Conversion of Aldosterone to Tetrahydroaldosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hepatic metabolism of aldosterone (B195564) to its major inactive metabolite, tetrahydroaldosterone. It details the enzymatic pathways, key enzymes, and their kinetics. The guide also presents detailed experimental protocols for studying this metabolic conversion in vitro and for the quantitative analysis of this compound. Furthermore, it includes a summary of how various physiological and pathological conditions, as well as pharmacological agents, can influence this critical metabolic process. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. The liver is the primary site of aldosterone clearance, where it undergoes extensive metabolic inactivation before excretion. The main metabolic pathway involves the reduction of the A-ring of the steroid structure, leading to the formation of this compound. This conversion is a critical determinant of circulating aldosterone levels and its physiological effects. Understanding the intricacies of this metabolic process is essential for elucidating the pathophysiology of conditions associated with aldosterone excess or deficiency and for the development of drugs that may interact with this pathway.

The Metabolic Pathway: From Aldosterone to this compound

The hepatic conversion of aldosterone to this compound is a multi-step process primarily involving reduction reactions followed by glucuronidation for excretion. The liver metabolizes aldosterone into several metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant[1][2].

The key enzymatic steps are:

-

A-Ring Reduction: The initial and rate-limiting step is the reduction of the Δ4-double bond in the A-ring of aldosterone. This is catalyzed by two main enzyme isoforms:

-

5α-reductase (SRD5A): Produces 5α-dihydroaldosterone.

-

5β-reductase (AKR1D1): Produces 5β-dihydroaldosterone.

-

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Action: The resulting dihydroaldosterone isomers are then further reduced at the 3-keto position by 3α-hydroxysteroid dehydrogenases (members of the aldo-keto reductase (AKR) superfamily) to form this compound isomers (e.g., 3α,5β-tetrahydroaldosterone and 3α,5α-tetrahydroaldosterone).

-

Glucuronidation: Finally, this compound is conjugated with glucuronic acid, a process primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver[1]. This conjugation increases the water solubility of the metabolite, facilitating its excretion in bile and urine[1].

The following diagram illustrates this metabolic pathway:

Quantitative Data on Aldosterone Metabolism

The rate of aldosterone metabolism is subject to Michaelis-Menten kinetics. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Reference |

| Hepatic Aldosterone Metabolism Kinetics | ||

| Mean Km | 509 ± 137 µM | [1] |

| Mean Vmax | 1075 ± 429 pmol/min/mg | [1] |

| Mean Intrinsic Clearance (CLint) | 2.36 ± 1.12 µL/min/mg | [1] |

| 5β-Reductase (AKR1D1) Kinetics with Aldosterone | ||

| kobs1 (fast phase) | 1.27 to 0.119 s⁻¹ | [3] |

| kobs2 (slow phase) | 0.128 to 0.0176 s⁻¹ | [3] |

Table 1: Kinetic Parameters of Aldosterone Metabolism.

| Condition | Analyte | Value | Reference |

| Urinary Excretion in Healthy Individuals | |||

| This compound-3-glucuronide | 30-45% of total aldosterone production | [2] | |

| Free Aldosterone | ~0.5% of total aldosterone production | ||

| Urinary Steroid Levels in Primary Aldosteronism (PA) vs. Essential Hypertension (EH) | |||

| PA Patients | This compound | Median: 111.3 µ g/24h (Adenoma), 104.2 µ g/24h (Hyperplasia) | [4] |

| EH Patients | This compound | Normal Range | [4] |

| Diagnostic Sensitivity and Specificity for PA | |||

| This compound | Sensitivity | 96% | [4] |

| Specificity | 95% | [4] | |

| Free Aldosterone | Sensitivity | 87% | [4] |

| Specificity | 85-91% |

Table 2: Comparative Quantitative Data on Aldosterone Metabolites.

Factors Influencing Hepatic Aldosterone Metabolism

Several physiological, pathological, and pharmacological factors can alter the rate of aldosterone metabolism:

-

Liver Disease: In conditions like liver fibrosis and cirrhosis, impaired hepatic blood flow and reduced enzymatic activity lead to decreased aldosterone clearance. This contributes to secondary hyperaldosteronism, a key factor in the development of ascites and edema[1][5].

-

Heart Failure: Reduced hepatic blood flow in heart failure can impair aldosterone metabolism, leading to elevated plasma aldosterone levels, which in turn can contribute to the progression of the disease[2][4].

-

Dietary Sodium: Dietary sodium intake can regulate the activity of 5α- and 5β-reductases. A high sodium diet has been shown to increase the synthesis of 5β-reduced metabolites like 3α,5β-tetrahydroaldosterone, while a low sodium diet stimulates the 5α-reductase pathway[6].

-

Pharmacological Agents:

-

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can competitively inhibit UGT2B7, thereby reducing the glucuronidation and excretion of this compound[1][2].

-

Spironolactone: This aldosterone antagonist can also affect aldosterone metabolism, although its primary mechanism of action is receptor blockade[7][8][9]. Studies suggest it may inhibit aldosterone synthesis at the level of 18-hydroxylation[7].

-

Thiazide diuretics and ACE inhibitors: These antihypertensive drugs can alter the proportion of aldosterone metabolized to this compound[2].

-

Experimental Protocols

In Vitro Aldosterone Metabolism Assay Using Human Liver Microsomes

This protocol provides a framework for studying the metabolism of aldosterone to this compound using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Aldosterone

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add aldosterone to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the microsomal proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in biological samples.

Sample Preparation:

-

Enzymatic Hydrolysis: For the measurement of total this compound (free and glucuronidated), treat the sample (e.g., urine) with β-glucuronidase to cleave the glucuronide conjugate.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Purify and concentrate the sample using SPE or LLE to remove interfering substances.

-

Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic and mass spectrometric properties of this compound.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate this compound from other components of the sample using a suitable HPLC column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is typically used[10].

-

Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

Conclusion

The hepatic metabolism of aldosterone to this compound is a complex yet crucial process for maintaining hormonal balance and cardiovascular homeostasis. This technical guide has provided an in-depth look at the enzymatic pathways, quantitative aspects, and influencing factors of this metabolic conversion. The detailed experimental protocols offer a practical resource for researchers and drug development professionals seeking to investigate this pathway further. A thorough understanding of aldosterone metabolism is paramount for the development of novel therapeutic strategies for a range of endocrine and cardiovascular disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. Aldosterone and Potassium in Heart Failure | CFR Journal [cfrjournal.com]

- 3. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The renin-angiotensin-aldosterone system in human hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in 5 alpha- and 5 beta-reductase pathways of aldosterone metabolism by dietary sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of spironolactones on aldosterone synthesis and adrenal metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Spironolactone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Separation of Aldosterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Tetrahydroaldosterone Glucuronide: A Technical Guide to the Main Urinary Metabolite of Aldosterone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone (B195564), a mineralocorticoid hormone produced by the adrenal cortex, is a crucial regulator of blood pressure and electrolyte balance.[1] Its excessive and autonomous production, known as primary aldosteronism (PA), is the most prevalent cause of secondary hypertension.[2][3] Accurate assessment of aldosterone production is therefore paramount for the diagnosis and management of this condition. While plasma measurements provide a snapshot of hormone levels, a 24-hour urinary excretion analysis offers an integrated view of daily production.[4] Aldosterone is extensively metabolized, primarily in the liver and kidneys, before excretion.[3][5] The principal hepatic metabolite, 3α,5β-tetrahydroaldosterone-3-glucuronide (THA-G), represents a significant portion of total aldosterone secretion and has emerged as a highly reliable biomarker for evaluating aldosterone status.[2][6] This guide provides an in-depth technical overview of THA-G, covering its metabolic pathway, clinical significance, quantitative data, and detailed analytical protocols.

Aldosterone Metabolism and Formation of THA-G

Aldosterone is rendered water-soluble for urinary excretion through metabolic processes primarily in the liver.[2][7] The pathway involves two main steps: reduction and glucuronidation.

-

Reduction: In the liver, the A-ring of the aldosterone steroid structure is reduced to form 3α,5β-tetrahydroaldosterone (TH-Aldo).[7][8]

-

Glucuronidation: Subsequently, this reduced metabolite is conjugated with glucuronic acid.[7] This reaction is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7).[3][7]

The resulting conjugate, 3α,5β-tetrahydroaldosterone-3-glucuronide (THA-G), is the most abundant metabolite, accounting for 30% to 50% of the total daily aldosterone production.[2][6][8] A secondary key metabolite, aldosterone-18-oxo-glucuronide, is formed in the kidney and represents a smaller fraction (5-15%) of aldosterone secretion.[3][9] The glucuronidation process is a terminal inactivation step, as the resulting metabolites are biologically inert and cannot bind to the mineralocorticoid receptor.[8]

Clinical Significance and Quantitative Data

The measurement of urinary THA-G is a powerful tool for diagnosing conditions of aldosterone excess, particularly primary aldosteronism.[3] Its high abundance relative to other metabolites provides a more accurate and robust index of total daily aldosterone production.[6][9]

Diagnostic Performance

Comparative studies have demonstrated the superior diagnostic accuracy of urinary THA-G over other commonly used screening markers for primary aldosteronism. A prospective study evaluating various screening tests showed that THA-G had the highest sensitivity and specificity for differentiating primary aldosteronism from essential hypertension.[10][11]

Table 1: Comparative Diagnostic Performance for Primary Aldosteronism

| Parameter | Sensitivity | Specificity |

|---|---|---|

| Urinary Tetrahydroaldosterone-3-glucuronide (THA-G) | 96% | 95% |

| Plasma Aldosterone | 89% | 85-91% (range) |

| Urinary Free Aldosterone | 87% | 85-91% (range) |

| Plasma Aldosterone/Renin Ratio (PARR) | 85% | 85-91% (range) |

| Urinary Aldosterone-18-glucuronide | 71% | 85-91% (range) |

| Plasma Renin Activity | 51% | 85-91% (range) |

Data sourced from a prospective comparative study.[10][11]

Urinary Excretion Levels

Urinary excretion rates of THA-G are significantly elevated in patients with primary aldosteronism compared to healthy individuals. While comprehensive reference ranges are not consistently reported across all studies, available data highlights these differences.

Table 2: Illustrative Urinary Excretion Levels of THA-G

| Patient Cohort | Median Excretion (nmol/24h) | Range (nmol/24h) |

|---|---|---|

| Primary Aldosteronism (Adenoma) | 111.3 | 41.0 - 688.6 |

| Primary Aldosteronism (Hyperplasia) | 104.2 | 44.1 - 367.0 |

| Healthy Volunteers | Not specified | Not specified |

| Essential Hypertension | Not specified | Not specified |

Note: Data is illustrative and sourced from a single study; comprehensive reference range data is not consistently available.[4]

Experimental Protocols for Quantification

The quantification of THA-G in urine requires a multi-step process involving hydrolysis, extraction, and analysis. The two most common analytical techniques are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection

A complete 24-hour urine collection is the standard requirement to account for diurnal variations in aldosterone secretion.[1][6] During the collection period, the sample should be kept refrigerated.[6]

Protocol 1: Radioimmunoassay (RIA)

RIA is a traditional immunochemical technique used for quantifying steroids.

Methodology:

-

Sample Preparation: A 100 µL aliquot of the 24-hour urine sample is used.[12]

-

Internal Standard Addition: A known amount of tritiated [³H]this compound (~3000 cpm) is added to the aliquot to monitor procedural losses and calculate final recovery.[12]

-

Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase enzyme (e.g., 400 U from Helix pomatia) in an acetate (B1210297) buffer (pH 4.8) at 37°C for 24 hours.[12] This step cleaves the glucuronide moiety from THA-G to yield free this compound.

-

Extraction: The hydrolyzed sample is extracted with an organic solvent, such as ethyl acetate (2 mL), by vortexing for 5 minutes. The mixture is then centrifuged to separate the phases.[12]

-

Purification: The organic extract is evaporated to dryness and the residue is further purified using column chromatography (e.g., Celite minicolumns) to isolate the this compound fraction.[12]

-

Immunoassay: The purified sample is incubated overnight at 4°C with a specific antibody raised against this compound and a known quantity of radiolabeled [³H]this compound tracer.[12] The unlabeled steroid from the sample competes with the tracer for binding to the antibody.

-

Separation and Counting: The antibody-bound steroid is separated from the free steroid (e.g., using charcoal or a second antibody).[4] The radioactivity of the bound fraction is measured using a liquid scintillation counter.[12]

-

Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known amounts of the steroid. The final value is corrected for recovery and expressed as µg/24 hours or nmol/24 hours.[12]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid analysis due to its superior specificity and sensitivity.[1]

Methodology:

-

Sample Preparation: A small aliquot (e.g., 1 mL) of the 24-hour urine sample is used.[1]

-

Internal Standard Addition: A precise amount of a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound) is added to the sample. This standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response.[1]

-

Enzymatic Hydrolysis: The sample is treated with a β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolite.[1]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge for cleanup and concentration. The cartridge retains the steroid of interest while salts and other polar interferences are washed away. The steroid is then eluted with a small volume of an organic solvent.[1]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a precise, small volume (e.g., 100 µL) of the initial LC mobile phase.[1]

-

LC-MS/MS Analysis: The reconstituted sample is injected into a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Chromatography: The analyte is separated from other matrix components on a reverse-phase column (e.g., C18) using a suitable solvent gradient.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native this compound and its stable isotope-labeled internal standard for highly selective detection and quantification.[1]

-

-

Data Analysis: The concentration of THA-G is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The result is reported as total excretion over 24 hours.

Conclusion

3α,5β-tetrahydroaldosterone-3-glucuronide is the most abundant urinary metabolite of aldosterone, making its quantification an accurate and reliable method for assessing total daily aldosterone production.[2][3] With superior sensitivity and specificity in diagnosing primary aldosteronism compared to other biomarkers, the measurement of THA-G is an invaluable tool for researchers and clinicians.[10][11] While both RIA and LC-MS/MS can be employed for its analysis, LC-MS/MS offers enhanced specificity, making it the preferred modern method. The detailed protocols and data presented in this guide provide a comprehensive resource for professionals in endocrinology research and drug development engaged in the study of the renin-angiotensin-aldosterone system.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. droracle.ai [droracle.ai]

- 8. benchchem.com [benchchem.com]

- 9. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Physiological Role of Tetrahydroaldosterone: A Technical Guide for Researchers

Executive Summary

Tetrahydroaldosterone (THA) is the principal metabolite of aldosterone (B195564), the body's primary mineralocorticoid.[1] While long considered an inactive byproduct of aldosterone degradation, emerging research and clinical evidence highlight its significance as a key biomarker for aldosterone production and its potential, albeit weak, physiological activities. This technical guide provides an in-depth exploration of the physiological functions of this compound, its metabolic pathways, and detailed methodologies for its quantification. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, cardiovascular research, and diagnostics.

Introduction

Aldosterone, a steroid hormone produced by the adrenal cortex, is a critical regulator of blood pressure and electrolyte balance.[2] Its effects are primarily mediated through the mineralocorticoid receptor (MR) in the kidneys, leading to sodium and water retention and potassium excretion.[3] Aldosterone is extensively metabolized, primarily in the liver, to various inactive forms, the most abundant of which is 3α,5β-tetrahydroaldosterone.[4] This metabolite, commonly referred to as this compound (THA), accounts for 15-40% of aldosterone's metabolic products and is excreted in the urine, largely as a glucuronide conjugate.[1][5] Due to its abundance and stability, urinary THA is increasingly recognized as a more reliable indicator of total daily aldosterone secretion than aldosterone itself, particularly in the diagnosis of primary aldosteronism.[6][7]

Metabolism and Synthesis of this compound

The conversion of aldosterone to this compound is a multi-step enzymatic process predominantly occurring in the liver. This pathway ensures the inactivation and subsequent elimination of aldosterone from the circulation.

Metabolic Pathway

The metabolic cascade involves the reduction of the A-ring of the steroid nucleus. The key enzymes in this process are 5β-reductase and 3α-hydroxysteroid dehydrogenase. Following its formation, THA is conjugated with glucuronic acid by UDP-glucuronosyltransferases to form this compound-3-glucuronide, a water-soluble compound that is readily excreted by the kidneys.[4]

Physiological Function and Activity

Mineralocorticoid Activity

This compound exhibits significantly attenuated mineralocorticoid activity compared to its parent hormone, aldosterone. Studies in adrenalectomized rats have demonstrated that the mineralocorticoid agonist activity of 3α,5β-tetrahydroaldosterone is approximately 0.1-0.5% that of aldosterone.[8]

Receptor Binding Affinity

Consistent with its reduced biological activity, THA displays a very low affinity for the classic mineralocorticoid receptor (MR). The relative binding affinity of 3α,5β-tetrahydroaldosterone for rat renal mineralocorticoid receptors is less than 0.01% of that of aldosterone.[8] Similarly, its affinity for glucocorticoid receptors is also negligible.[8]

Table 1: Comparative Biological Activity and Receptor Affinity of Aldosterone Metabolites

| Compound | Mineralocorticoid Agonist Activity (% of Aldosterone) | Relative Binding Affinity for Mineralocorticoid Receptor (% of Aldosterone) | Relative Binding Affinity for Glucocorticoid Receptor (% of Dexamethasone) |

| Aldosterone | 100 | 100 | - |

| 3α,5β-Tetrahydroaldosterone | 0.1 - 0.5 [8] | < 0.01 [8] | < 0.01 [8] |

| 21-deoxyaldosterone (B1203767) | 1 - 5 | 94 | 23 |

| 21-deoxythis compound | < 0.01 | < 0.01 | < 0.01 |

Data sourced from studies in adrenalectomized rats.[8]

Potential Non-Genomic Signaling Pathways

The weak interaction of THA with the classical mineralocorticoid receptor suggests that any physiological effects it may exert are likely mediated through alternative, non-genomic pathways. While direct evidence for THA-specific signaling is currently limited, the established non-genomic actions of aldosterone provide a plausible framework.

Aldosterone has been shown to elicit rapid cellular responses that are independent of gene transcription.[9][10] These effects are often mediated by membrane-associated receptors and can involve the activation of various intracellular signaling cascades. One such receptor implicated in the non-genomic effects of steroids is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[11] Studies have shown that aldosterone can signal through GPER, leading to downstream effects such as vasodilation.[11]

Given that THA is structurally similar to aldosterone, it is hypothesized that it may also interact with GPER or other yet-to-be-identified membrane receptors to induce rapid, non-genomic responses. This remains an active area of investigation.

Clinical Significance and Measurement

The primary clinical utility of this compound lies in its role as a biomarker for total aldosterone production. Measurement of urinary THA offers several advantages over plasma aldosterone levels, which can fluctuate significantly.

Diagnostic Utility in Primary Aldosteronism

Primary aldosteronism is a condition characterized by excessive aldosterone production, leading to hypertension and electrolyte imbalances. Urinary THA has demonstrated superior diagnostic performance in screening for this condition compared to other markers.

Table 2: Diagnostic Performance of Various Markers for Primary Aldosteronism

| Parameter | Sensitivity (%) | Specificity (%) |

| Urinary this compound | 96 [12] | 95 [12] |

| Plasma Aldosterone | 89[12] | 85-91 |

| Plasma Aldosterone/Renin Ratio (PARR) | 85[12] | 85-91 |

| Urinary Free Aldosterone | 87[12] | 85-91 |

| Urinary Aldosterone-18-glucuronide | 71[12] | 85-91 |

| Plasma Renin Activity | 51[12] | 85-91 |

Urinary Excretion Levels

Urinary excretion of THA can vary based on physiological and pathological conditions.

Table 3: Urinary this compound Excretion in Different Populations

| Population | Urinary THA Excretion (nmol/day) |

| Healthy Normotensive Chinese Subjects | 9 - 139[4] |

| Patients with Primary Aldosteronism | Higher than healthy individuals |

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is crucial for its clinical and research applications. The two most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Aliquots of 24-hour urine collections are used.

-

Enzymatic Hydrolysis: To measure total THA (free and conjugated), samples are incubated with β-glucuronidase to cleave the glucuronide moiety.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to purify and concentrate the steroids, removing interfering substances.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where THA is separated from other steroids based on its physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. THA is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

-

Table 4: Performance Characteristics of a Validated LC-MS/MS Method for this compound

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L[4] |

| Linearity | Up to at least 2770 nmol/L[4] |

| Within-batch Precision (CV%) | ≤ 5.2%[4] |

| Between-batch Precision (CV%) | ≤ 3.7%[4] |

| Stability in Urine (at -80°C) | At least 18 months[4] |

Radioimmunoassay (RIA)

RIA is a traditional immunoassay technique that has been widely used for hormone quantification.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Similar to LC-MS/MS, urine samples undergo enzymatic hydrolysis and solvent extraction to isolate the steroid fraction.

-

-

RIA Procedure:

-

Competitive Binding: The extracted sample (containing unlabeled THA) is incubated with a specific anti-THA antibody and a known amount of radiolabeled THA (e.g., ³H-THA). The unlabeled THA from the sample competes with the radiolabeled THA for binding to the limited number of antibody sites.

-

Separation: The antibody-bound THA is separated from the free (unbound) THA, often using charcoal or a second antibody.

-

Counting and Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of THA in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled THA.

-

Conclusion and Future Directions

This compound, the major metabolite of aldosterone, serves as a robust and clinically valuable biomarker of total daily aldosterone secretion. Its measurement, particularly by LC-MS/MS, offers superior diagnostic accuracy for conditions such as primary aldosteronism. While its direct physiological effects are minimal due to its low affinity for the mineralocorticoid receptor, the possibility of non-genomic actions through alternative receptors like GPER presents an exciting avenue for future research. A deeper understanding of these potential pathways could unveil novel aspects of aldosterone physiology and pathophysiology, with implications for the development of new therapeutic strategies for cardiovascular and renal diseases. Further investigation is warranted to definitively characterize the signaling pathways of this compound and elucidate its full physiological and pathological significance.

References

- 1. Radioimmunoassays of this compound (TH-aldo) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The nongenomic actions of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. [PDF] Urinary this compound as a screening method for primary aldosteronism: a comparative study. | Semantic Scholar [semanticscholar.org]

- 7. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence of high affinity, stereoselective binding sites for [3H]-aldosterone in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Non-Genomic Effects of Aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroaldosterone: A Comprehensive Technical Guide to its Role as a Biomarker for Primary Aldosteronism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary aldosteronism (PA) is the most common cause of secondary hypertension and is associated with significant cardiovascular and renal morbidity. The accurate and timely diagnosis of PA is crucial for implementing appropriate treatment strategies. While the aldosterone-to-renin ratio (ARR) is the most common screening test, it is subject to considerable variability and can lead to false-positive or false-negative results. Emerging evidence strongly supports the measurement of urinary 3α,5β-tetrahydroaldosterone (a major metabolite of aldosterone) as a highly reliable and robust biomarker for the diagnosis of PA. This technical guide provides an in-depth overview of tetrahydroaldosterone, its metabolism, its clinical utility as a biomarker for PA, and detailed methodologies for its measurement.

Introduction to Primary Aldosteronism and the Need for Advanced Biomarkers

Primary aldosteronism is characterized by the autonomous production of aldosterone (B195564) from the adrenal glands, independent of the renin-angiotensin system.[1][2] This excessive aldosterone secretion leads to sodium retention, potassium excretion, and consequently, hypertension.[2] Patients with PA are at a higher risk of cardiovascular events, such as stroke and myocardial infarction, as well as renal complications, compared to patients with essential hypertension with similar blood pressure levels.

The current screening method for PA, the ARR, is influenced by various factors including posture, time of day, diet, and numerous medications, leading to a lack of reproducibility.[3] This highlights the critical need for more reliable biomarkers that accurately reflect total daily aldosterone production. Urinary this compound, which accounts for up to 45% of aldosterone secretion, offers a more integrated measure of aldosterone production over a 24-hour period, thereby minimizing the impact of short-term physiological fluctuations.[4]

Biochemistry and Metabolism of Aldosterone